beta-Ocimene

Description

This compound is a natural product found in Camellia sinensis, Salvia rosmarinus, and other organisms with data available.

See also: Cannabis sativa subsp. indica top (part of).

Structure

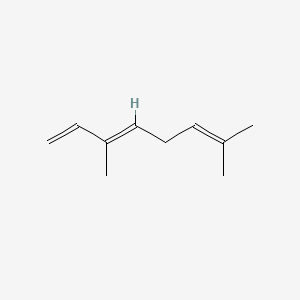

2D Structure

3D Structure

Properties

IUPAC Name |

(3E)-3,7-dimethylocta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPKGUQCSIINRJ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040567 | |

| Record name | Ocimene (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

174.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3779-61-1, 13877-91-3, 27400-72-2 | |

| Record name | (E)-β-Ocimene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocimene trans-beta-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Ocimene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octatriene, 3,7-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocimene (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,7-dimethylocta-1,3,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-OCIMENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQ4UYY06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Beta-Ocimene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the isomers of beta-ocimene (B41892). The information is presented to support research, development, and quality control activities involving these volatile monoterpenes.

Chemical Structure and Identification

This compound (β-ocimene) is an acyclic monoterpene with the molecular formula C₁₀H₁₆. It exists as two primary geometric isomers, (E)-β-ocimene and (Z)-β-ocimene, which differ in the stereochemistry around the C3-C4 double bond.[1] These isomers are commonly found in the essential oils of a wide variety of plants and contribute to their characteristic aromas.[2][3]

Below are the detailed chemical structures and identifiers for the this compound isomers.

(E)-β-Ocimene

-

IUPAC Name: (3E)-3,7-Dimethyl-1,3,6-octatriene

-

Synonyms: trans-β-Ocimene

-

Molecular Formula: C₁₀H₁₆

-

CAS Number: 3779-61-1

(Z)-β-Ocimene

-

IUPAC Name: (3Z)-3,7-Dimethyl-1,3,6-octatriene

-

Synonyms: cis-β-Ocimene

-

Molecular Formula: C₁₀H₁₆

-

CAS Number: 3338-55-4

Physicochemical Properties

The physicochemical properties of the this compound isomers are crucial for their isolation, characterization, and application. The following tables summarize key quantitative data for each isomer.

Table 1: General Physicochemical Properties

| Property | (E)-β-Ocimene | (Z)-β-Ocimene | Reference |

| Molecular Weight | 136.23 g/mol | 136.23 g/mol | [4][5] |

| Appearance | Colorless to pale yellow clear liquid | Colorless to pale yellow clear oil | [1][6] |

| Odor | Sweet, herbal | Pleasant, warm citrus, herbal, floral | [1][6] |

Table 2: Thermal and Density Properties

| Property | (E)-β-Ocimene | (Z)-β-Ocimene | Reference |

| Boiling Point | 174-175 °C @ 760 mmHg | 175.2-177 °C @ 760 mmHg | [7][8][9] |

| Flash Point | 46.67 °C | 46.9 °C | [7][8] |

| Density | 0.8 g/mL | 0.776 - 0.810 g/mL | [1][6][8] |

Table 3: Optical and Solubility Properties

| Property | (E)-β-Ocimene | (Z)-β-Ocimene | Reference |

| Refractive Index | Not specified | 1.458 | [8] |

| Water Solubility | Insoluble | Insoluble | [8] |

| Solubility in Organic Solvents | Soluble | Soluble in oils | [8] |

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, isolation, and characterization of this compound isomers.

Synthesis of β-Ocimene via Pyrolysis of α-Pinene

A common industrial method for the synthesis of ocimene isomers is the pyrolysis of α-pinene. While a detailed, step-by-step protocol for a specific laboratory setup is not available in the provided search results, the general procedure involves the following stages:

-

Vaporization and Superheating: α-Pinene is vaporized and superheated in a flow reactor.

-

Pyrolysis: The superheated α-pinene vapor is passed through a reaction section of the reactor maintained at a high temperature, leading to thermal isomerization.

-

Product Collection: The resulting mixture of isomers, including β-ocimene, is condensed and collected.

-

Purification: The collected mixture is then typically purified by fractional distillation to separate the desired β-ocimene isomers from other pyrolysis products.

Isolation of β-Ocimene Isomers from Essential Oils by Fractional Distillation

This compound isomers can be isolated from essential oils rich in these compounds using fractional distillation under reduced pressure. This technique is preferred to avoid the degradation of these thermally sensitive compounds.

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks is assembled.

-

Charging the Flask: The essential oil is placed in the distillation flask.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 5-10 mm Hg) to lower the boiling points of the components.

-

Heating: The distillation flask is gently heated.

-

Fraction Collection: As the temperature rises, different components of the essential oil will vaporize and condense at different temperatures. Fractions are collected based on their boiling points. The fraction corresponding to the boiling point of β-ocimene at the applied pressure is collected.

-

Analysis: The purity of the collected fraction is assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Characterization of β-Ocimene Isomers

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like β-ocimene isomers.

-

Sample Preparation: The sample containing β-ocimene is diluted in a suitable solvent (e.g., ethyl acetate). An internal standard may be added for quantitative analysis.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program involves an initial hold followed by a gradual ramp to a final temperature.

-

Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a fingerprint of the molecule, is compared to a library of known spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry in isomers like (E)- and (Z)-β-ocimene.

-

Sample Preparation: A pure sample of the β-ocimene isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Spectral Analysis: The chemical shifts, coupling constants, and correlation peaks in the NMR spectra are analyzed to confirm the carbon skeleton and, crucially, to assign the (E) or (Z) configuration of the double bond.

Biological Activity and Signaling Pathways

This compound plays a significant role in plant defense mechanisms. It can act as a signaling molecule, priming plants to respond more effectively to herbivory.[10]

β-Ocimene Induced Plant Defense Signaling

Exposure of plants to β-ocimene can trigger a signaling cascade that leads to enhanced defense against herbivores. A key part of this pathway involves epigenetic modifications.[10]

This signaling pathway highlights how a volatile compound can lead to changes in gene expression and ultimately enhance a plant's ability to defend itself. The process involves the perception of β-ocimene, which activates histone acetyltransferases. These enzymes then acetylate histones, leading to a more open chromatin structure and the upregulation of specific defense-related transcription factor genes, such as ERF8 and ERF104.[10] This, in turn, primes the plant for a faster and stronger defense response upon herbivore attack.[10] The jasmonic acid and ethylene (B1197577) signaling pathways are also implicated in the plant's response to β-ocimene.[11]

Conclusion

This technical guide has provided a detailed overview of the chemical structures, physicochemical properties, and relevant experimental methodologies for the isomers of this compound. The compiled data and protocols are intended to be a valuable resource for researchers and professionals working with these important natural compounds. The elucidation of the role of β-ocimene in plant signaling pathways opens up new avenues for research in plant-insect interactions and the development of novel pest management strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.au.dk [pure.au.dk]

- 3. CN104120148A - Method for synthesizing alpha-pinene or beta-pinene by adopting biological process - Google Patents [patents.google.com]

- 4. chemistry.muohio.edu [chemistry.muohio.edu]

- 5. benchchem.com [benchchem.com]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Smells like trouble: β-ocimene primes plant defenses through chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Volatile β-Ocimene Can Regulate Developmental Performance of Peach Aphid Myzus persicae Through Activation of Defense Responses in Chinese Cabbage Brassica pekinensis - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Aroma: A Technical Guide to trans-β-Ocimene in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-β-ocimene, an acyclic monoterpene, is a prevalent volatile organic compound (VOC) emitted by a vast array of plant species. Its characteristic sweet, herbaceous, and woody aroma plays a crucial role in plant communication and defense, acting as a pollinator attractant and a component of herbivore-induced plant volatiles (HIPVs). This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and distribution of trans-β-ocimene in plants. It details the intricate signaling pathways that regulate its production, particularly in response to biotic and abiotic stresses, and offers comprehensive experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in the fields of plant science, chemical ecology, and drug discovery.

Natural Sources and Distribution of trans-β-Ocimene

Trans-β-ocimene is widely distributed throughout the plant kingdom, having been identified in a diverse range of families, from the Lamiaceae (mint family) to the Fabaceae (legume family).[1][2] It is a common constituent of floral scents, where it serves to attract a broad spectrum of pollinators.[3][4] Additionally, it is found in the vegetative tissues of many plants, including leaves and stems, often in response to herbivory.[3]

Quantitative Distribution in Various Plant Species

The concentration of trans-β-ocimene can vary significantly between plant species, cultivars, and even different parts of the same plant. Environmental factors and the developmental stage of the plant also play a crucial role in its abundance. The following table summarizes the quantitative data on trans-β-ocimene content in the essential oils of several plant species.

| Plant Species | Plant Part | trans-β-Ocimene Concentration (%) | Reference |

| Syzygium cumini | Leaves | 11.80 | [5] |

| Fuerstia africana | Aerial Parts | 30.5 | [6] |

| Lepechinia meyeni | Aerial Parts | ~0.03 | [7] |

| Cannabis sativa | Flowers | Varies by strain | [2] |

| Lavandula mairei | Aerial Parts | 1.02 | [8] |

| Pyrus betuleafolia | Leaves (herbivore-infested) | Upregulated | [9][10][11] |

| Lotus japonicus | Leaves (spider mite-infested) | Induced emission | [12] |

Biosynthesis of trans-β-Ocimene

Trans-β-ocimene, like other monoterpenes, is synthesized in plants through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[13] The key steps in its biosynthesis are outlined below.

Biosynthetic Pathway

The biosynthesis of trans-β-ocimene begins with the precursors pyruvate (B1213749) and glyceraldehyde-3-phosphate, which enter the MEP pathway to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP). Finally, the enzyme (E)-β-ocimene synthase, a member of the terpene synthase (TPS) family, catalyzes the conversion of GPP to trans-β-ocimene.[1][14] This enzyme predominantly produces the trans-isomer, with only small amounts of cis-β-ocimene and myrcene (B1677589) as byproducts.[1][14]

Signaling Pathways Regulating trans-β-Ocimene Production

The synthesis and emission of trans-β-ocimene are tightly regulated by complex signaling networks, particularly in response to herbivore attack. The phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in these defense responses.[15][16]

Herbivore-Induced Signaling Cascade

Herbivore feeding triggers a rapid signaling cascade that leads to the production of defense compounds, including trans-β-ocimene.[9][10][11] This process often involves the synergistic and antagonistic interactions between the JA and SA signaling pathways. Generally, chewing herbivores induce the JA pathway, while piercing-sucking insects and pathogens activate the SA pathway.[15][17]

Jasmonic Acid (JA) and Salicylic Acid (SA) Crosstalk

The interaction between the JA and SA pathways is a critical determinant of the plant's defense response. Often, these pathways exhibit mutual antagonism, where the activation of one pathway suppresses the other.[17][18] This crosstalk allows the plant to fine-tune its defense strategy based on the specific type of attacker. For instance, in response to chewing herbivores, the JA pathway is typically dominant, leading to the production of anti-herbivore compounds like trans-β-ocimene.[9][10][11] However, some pathogens and insects can manipulate this crosstalk to their advantage by inducing the SA pathway to suppress JA-mediated defenses.[17]

Experimental Protocols

Accurate extraction and quantification of trans-β-ocimene are essential for studying its role in plant biology. The following protocols outline standard methods for the analysis of this volatile compound.

Extraction of trans-β-Ocimene using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from plant materials.[19][20][21][22][23]

Materials:

-

Fresh plant material (e.g., leaves, flowers)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Weigh a precise amount of fresh plant material (e.g., 1-2 g) and place it into a 20 mL headspace vial.

-

Seal the vial tightly with the screw cap containing the PTFE/silicone septum.

-

Place the vial in a heater block or water bath pre-heated to a specific temperature (e.g., 60-80°C) to facilitate the release of volatiles into the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum. The fiber coating will adsorb the volatile compounds. The extraction time can range from 30 to 60 minutes.

-

After the extraction period, retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Quantification of trans-β-Ocimene using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like trans-β-ocimene.[24][25][26]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless or split, with the injector temperature set to around 250°C.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C) to elute all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode (70 eV). Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of authentic trans-β-ocimene in a suitable solvent (e.g., hexane) at known concentrations.

-

Calibration Curve: Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the desorbed sample from the SPME fiber into the GC-MS.

-

Quantification: Identify the trans-β-ocimene peak in the sample chromatogram based on its retention time and mass spectrum. The concentration of trans-β-ocimene in the sample can then be calculated using the calibration curve.

Conclusion

Trans-β-ocimene is a key volatile compound in the chemical language of plants, mediating crucial interactions with pollinators and herbivores. Its widespread distribution and inducible production highlight its ecological significance. Understanding the biosynthesis and regulatory pathways of trans-β-ocimene provides valuable insights into plant defense mechanisms and chemical ecology. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately study this important monoterpene, paving the way for further discoveries in plant science and potential applications in agriculture and drug development.

References

- 1. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans Beta Ocimene - Lab Effects Terpene Glossary [labeffects.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

- 10. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Showing Compound trans-beta-Ocimene (FDB001465) - FooDB [foodb.ca]

- 14. mdpi.com [mdpi.com]

- 15. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Salicylic acid induced by herbivore feeding antagonizes jasmonic acid mediated plant defenses against insect attack - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Headspace Solid-Phase Micro-Extraction Versus Hydrodistillation of Volatile Compounds from Leaves of Cultivated Mentha Taxa: Markers of Safe Chemotypes | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of (E)-β-Ocimene in Plant-Insect Interactions: A Technical Guide

(E)-β-Ocimene, an acyclic monoterpene, is a key volatile organic compound (VOC) mediating complex interactions between plants and insects. Emitted from flowers, leaves, and other vegetative tissues, it serves as a crucial chemical cue in processes ranging from pollination to defense. This technical guide provides an in-depth analysis of the biosynthesis, ecological functions, and experimental investigation of (E)-β-ocimene for researchers, scientists, and professionals in drug development.

Biosynthesis and Regulation of (E)-β-Ocimene

(E)-β-ocimene is synthesized in plant plastids via the methyl-erythritol-phosphate (MEP) pathway.[1][2] The process begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to geranyl diphosphate (B83284) (GPP).[1] The final step is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), which converts GPP into (E)-β-ocimene.[1][3] This enzyme typically produces (E)-β-ocimene as the major product (94–97%), with minor amounts of cis-β-ocimene and myrcene.[1][3]

The production and emission of (E)-β-ocimene are often induced by external stimuli, particularly herbivory.[2][4] When an insect feeds on a plant, it triggers a complex signaling cascade, primarily involving the phytohormone jasmonic acid (JA).[2][5][6] The JA signaling pathway activates transcription factors, such as ORCA3, which in turn upregulate the expression of terpene synthase genes, including OCS, leading to increased production and release of (E)-β-ocimene.[6] This induced response is a critical component of the plant's defense mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

- 3. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]

- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Properties and Aroma Profile of Beta-Ocimene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-ocimene (B41892) is a monoterpene of significant interest in various scientific fields due to its distinct olfactory properties and wide distribution in the plant kingdom. This technical guide provides an in-depth exploration of the aroma profile, physicochemical characteristics, and analytical methodologies pertaining to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of volatile organic compounds and their biological interactions. This document summarizes quantitative data, details experimental protocols for its analysis, and provides visual representations of its biosynthetic and perceptual pathways.

Introduction

This compound (3,7-dimethyl-1,3,6-octatriene) is an acyclic monoterpene that exists as two primary stereoisomers: cis-β-ocimene ((3Z)-3,7-dimethylocta-1,3,6-triene) and trans-β-ocimene ((3E)-3,7-dimethylocta-1,3,6-triene).[1] These isomers are responsible for a range of aromas found in numerous plants and fruits, contributing significantly to their essential oil profiles.[2] The scent of this compound is generally characterized as floral, herbaceous, green, and woody, with sweet and citrus-like undertones.[3] Its widespread occurrence and distinct aroma make it a key compound in the study of plant-insect interactions, flavor and fragrance chemistry, and potential therapeutic applications.[4][5]

Physicochemical and Olfactory Properties

The olfactory characteristics of this compound are directly linked to its chemical structure. The arrangement of its double bonds and the presence of methyl groups influence its volatility and interaction with olfactory receptors. While a definitive, standardized odor threshold for this compound is not widely published, the thresholds for similar monoterpenes typically range from 0.1 to 1.0 parts per million (ppm) by volume in the air.[6]

Aroma Profile

The aroma profile of this compound is complex and multifaceted, with notable differences between its isomers.

-

trans-β-Ocimene : Generally described as having a more floral and sweet aroma.[4]

-

cis-β-Ocimene : Tends to exhibit a woodsier and more herbaceous scent.[4]

The overall aroma is often described with the following descriptors: floral, herbaceous, green, woody, sweet, citrusy, and tropical.[2][3]

Quantitative Data

The following tables summarize key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆ | [2] |

| Molecular Weight | 136.23 g/mol | [2] |

| Boiling Point | 176-178 °C | [7] |

| CAS Number (mixture) | 13877-91-3 | [2] |

| CAS Number (trans-β-ocimene) | 3779-61-1 | [1] |

| CAS Number (cis-β-ocimene) | 3338-55-4 | [1] |

Table 1: Physicochemical Properties of this compound

| Plant/Essential Oil Source | Isomer | Concentration Range (%) | References |

| Chaerophyllum khorassanicum | β-Ocimene | 15.6 | [8] |

| Chaerophyllum macrospermum | (E)-β-Ocimene | 40.0 - 55.9 | [8] |

| Cymbopogon citratus (Lemongrass) | β-Ocimene | 12.66 | [1] |

| Tithonia diversifolia | (Z)-β-ocimene | 4.02 | [9] |

| Lavandula mairei | cis-β-Ocimene | 2.02 | [1] |

| Bidens pilosa var. radiata | (E)-β-Ocimene | 18.31 ± 1.10 | [10] |

| Bidens pilosa var. radiata | (Z)-β-Ocimene | 33.93 ± 3.49 | [10] |

| Lepechinia mutica (leaves) | (Z)-β-ocimene | 1.24 - 29.24 | [10] |

| Laelia anceps (orchid) | (E)-β-Ocimene | 87 | [11] |

| Brugmansia x candida | (E)-β-Ocimene | 52 | [11] |

| Antirrhinum majus (snapdragon) | (E)-β-Ocimene | 20 | [11] |

Table 2: Concentration of this compound in Various Plant Sources

Biosynthesis and Olfactory Perception

Biosynthesis of this compound

In plants, this compound is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The process begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to geranyl pyrophosphate (GPP). The enzyme (E)-β-ocimene synthase then catalyzes the conversion of GPP to primarily trans-β-ocimene.

Olfactory Signal Transduction

The perception of this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding initiates a G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.

Experimental Protocols

The analysis of this compound's olfactory properties and its quantification in various matrices are primarily achieved through Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Olfactometry (GC-O) Workflow

GC-O combines the separation capabilities of gas chromatography with human sensory perception. The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist assesses the odor.[3]

Sample Preparation for GC-O and GC-MS Analysis

The choice of sample preparation method is critical to accurately represent the volatile profile of the sample.[3]

-

Headspace Analysis : This technique is suitable for analyzing volatile compounds without direct contact with the sample matrix.[12]

-

Place the sample in a sealed vial.

-

Heat the vial to allow volatile compounds, including this compound, to partition into the headspace.

-

A sample of the headspace gas is then injected into the GC.

-

-

Solvent Extraction : This method is used to extract a broader range of compounds.

GC-MS Instrumental Parameters

The following table provides typical instrumental parameters for the analysis of terpenes like this compound using GC-MS.

| Parameter | Typical Setting |

| GC Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp 40-60°C, ramp at 5-10°C/min to 250-280°C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 35-400 amu |

Table 3: Typical GC-MS Parameters for Terpene Analysis

Conclusion

This compound is a key volatile compound with a complex and pleasant aroma profile that plays a significant role in the chemical ecology of plants and the sensory experience of flavors and fragrances. Understanding its olfactory properties, biosynthesis, and the analytical methods for its detection and quantification is crucial for researchers in natural product chemistry, sensory science, and drug development. The methodologies and data presented in this guide provide a foundational resource for further investigation into the multifaceted nature of this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Ocimene (CAS 13877-91-3) – Synthetic Floral-Green Top Note for Modern Perfumery — Scentspiracy [scentspiracy.com]

- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sensory properties of selected terpenes. Thresholds for odor, nasal pungency, nasal localization, and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms [mdpi.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. www2.unifap.br [www2.unifap.br]

- 10. researchgate.net [researchgate.net]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. iltusa.com [iltusa.com]

- 13. Sample preparation GC-MS [scioninstruments.com]

The Discovery and Analysis of Ocimene Isomers in Essential Oils: A Technical Guide

Introduction

Ocimene, a monoterpene hydrocarbon, is a significant contributor to the aromatic profile of numerous essential oils. It exists in several isomeric forms, primarily α-ocimene, (E)-β-ocimene, and (Z)-β-ocimene, each with distinct chemical properties and prevalence in nature. This technical guide provides an in-depth exploration of the historical discovery, analytical methodologies, and quantitative distribution of ocimene isomers in various essential oils. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Historical Context and Key Discoveries

The study of ocimene dates back to the early 20th century, with its initial identification in the essential oil of Ocimum basilicum (basil), from which its name is derived. Early research focused on isolating and characterizing this new monoterpene. A significant breakthrough in the understanding of ocimene's complexity came with the development of advanced analytical techniques, particularly gas chromatography, in the mid-20th century. These methods allowed for the separation and identification of its various isomers, revealing a more intricate picture of its natural occurrence.

Key milestones in the discovery and characterization of ocimene isomers include the initial isolation and naming of the compound, followed by the subsequent identification and structural elucidation of its geometric and structural isomers. The development of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), was instrumental in confirming the precise structures of (E)-β-ocimene and (Z)-β-ocimene.

The Ecological Significance of β-Ocimene Emissions from Leaves: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-β-ocimene, a ubiquitous monoterpene emitted from the leaves and flowers of a diverse range of plant species, plays a pivotal role in mediating complex ecological interactions. This volatile organic compound (VOC) is a key signaling molecule in plant defense against herbivores, a crucial attractant for pollinators, and an active participant in plant-plant communication. Understanding the multifaceted ecological functions of β-ocimene, the quantitative dynamics of its emission, and the intricate signaling pathways it triggers is of paramount importance for the fields of chemical ecology, sustainable agriculture, and the development of novel pest control strategies. This technical guide provides an in-depth overview of the ecological significance of β-ocimene, detailed experimental protocols for its study, and quantitative data to support further research and application.

Introduction

Volatile organic compounds are central to the chemical language of plants, mediating their interactions with the surrounding environment. Among the vast array of plant-emitted volatiles, (E)-β-ocimene stands out for its widespread presence and functional versatility.[1][2] This acyclic monoterpene is a significant component of the scent of many flowers and is also released from vegetative tissues, particularly in response to biotic and abiotic stresses.[3][4] Its roles extend from direct defense and attracting the natural enemies of herbivores to ensuring reproductive success by luring pollinators.[3][5] This guide delves into the core ecological functions of β-ocimene, presenting the current state of knowledge and providing the technical framework for its investigation.

Ecological Roles of β-Ocimene

The ecological functions of β-ocimene are context-dependent, varying with the emitting plant organ and the prevailing environmental stimuli.

Plant Defense

Herbivore-induced plant volatiles (HIPVs) are a cornerstone of indirect plant defense, and β-ocimene is a prominent component of these blends.[6] Its emission is often significantly upregulated upon herbivore feeding, serving as a chemical cue to attract natural enemies of the attacking insects, such as parasitic wasps and predatory mites.[3] This tritrophic interaction is a classic example of the ecological importance of β-ocimene. Furthermore, β-ocimene can act as a direct defense compound, exhibiting repellent effects on some herbivores.[7]

Pollinator Attraction

In floral scents, β-ocimene acts as a generalist attractant for a wide spectrum of pollinators, including bees and moths.[3] While direct behavioral studies on pure β-ocimene are still emerging, its high abundance in the floral headspace of numerous plant species and the temporal and spatial patterns of its emission, which often coincide with pollinator activity, strongly suggest its crucial role in ensuring successful pollination.[3]

Plant-Plant Communication

Plants can perceive VOCs emitted by their neighbors, a phenomenon known as plant-plant communication. β-Ocimene has been shown to act as an airborne signal that primes the defenses of nearby plants.[8] Exposure to β-ocimene can induce the expression of defense-related genes in undamaged plants, preparing them for potential future herbivore attacks.[2][3] This priming effect can lead to a faster and stronger defense response upon actual infestation.[8]

Quantitative Data on β-Ocimene Emissions and Effects

The ecological impact of β-ocimene is intrinsically linked to the quantity of its emission and the sensitivity of the receiving organisms. The following tables summarize key quantitative data from the literature.

Table 1: β-Ocimene Emission Rates from Leaves Under Biotic and Abiotic Stress

| Plant Species | Stressor | (E)-β-Ocimene Emission Rate (ng g DW⁻¹ h⁻¹) | Fold Increase vs. Control | Reference |

| Trifolium pratense (Red Clover) | Spodoptera littoralis (herbivory) | 1,200 ± 200 | ~8 | [6] |

| Pyrus betuleafolia (Wild Pear) | Spodoptera litura (herbivory) | Not specified in ng, but significant upregulation | Not specified | [5] |

| Sugar Beet (Beta vulgaris) | Drought and Tetranychus urticae (mite) infestation | Significantly higher than single stress | Not specified | [4] |

| Coniferous Species (e.g., Pinus aristata) | Methyl Jasmonate (simulated herbivory) | Induced emission (previously negligible) | >80 | [9][10] |

Table 2: Electroantennogram (EAG) Responses of Insects to β-Ocimene

| Insect Species | Sex | β-Ocimene Concentration | Mean EAG Response (mV) ± SEM | Reference |

| Manduca sexta (Sphinx Moth) | Female | 1 ng | Most sensitive among tested volatiles | |

| Aromia bungii (Cerambycidae Beetle) | Male | 100 µg | ~0.891 ± 0.032 | [11] |

| Aromia bungii (Cerambycidae Beetle) | Female | 100 µg | ~0.826 ± 0.045 | [11] |

| Various Lepidoptera and Hymenoptera | Not specified | 10 or 100 pg/µl | Species-specific responses |

Signaling Pathways and Biosynthesis

The production and perception of β-ocimene involve complex biochemical and signaling networks.

Biosynthesis of β-Ocimene

β-Ocimene is synthesized via the methyl-erythritol-phosphate (MEP) pathway in the plastids.[12] The precursor geranyl diphosphate (B83284) (GPP) is converted to (E)-β-ocimene by the enzyme (E)-β-ocimene synthase.[12]

Caption: Simplified biosynthesis pathway of (E)-β-ocimene from IPP and DMAPP via the MEP pathway.

β-Ocimene-Induced Defense Signaling

Upon perception by a plant, β-ocimene can trigger a signaling cascade that leads to the priming of defenses. This involves epigenetic modifications, such as histone acetylation, and the activation of defense-related transcription factors.[8]

Caption: Signaling pathway of β-ocimene-induced defense priming in plants.

Experimental Protocols

Accurate and reproducible methods are essential for studying the ecological roles of β-ocimene. The following sections provide detailed protocols for key experimental procedures.

Volatile Collection from Leaves

5.1.1. Dynamic Headspace Collection (Push-Pull System)

This method allows for the collection of volatiles from a living plant over a specific period.

-

Chamber Setup: Enclose the plant or a portion of it in a volatile-free chamber (e.g., a glass cylinder or a PET oven bag).[13]

-

Airflow: Use a push-pull system where purified air is pushed into the chamber at a constant flow rate (e.g., 1 L/min) and pulled out at a slightly lower rate (e.g., 0.8 L/min) through an adsorbent trap.[13]

-

Adsorbent Trap: The trap typically contains a polymer adsorbent like Tenax® TA or a combination of adsorbents to capture a broad range of volatiles.

-

Collection Period: Collect volatiles for a defined period, which can range from a few hours to a full day, depending on the research question.

-

Elution: After collection, elute the trapped volatiles from the adsorbent using a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

-

Internal Standard: Add a known amount of an internal standard (e.g., n-octane or nonyl acetate) to the eluate for quantification.[14]

-

Analysis: Analyze the sample using GC-MS.

5.1.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free method suitable for rapid screening and field applications.

-

Fiber Selection: Choose an SPME fiber with a coating appropriate for capturing monoterpenes (e.g., PDMS/DVB).

-

Equilibration: Enclose the plant material in a sealed vial and allow the headspace to equilibrate for a set period (e.g., 30 minutes).

-

Extraction: Expose the SPME fiber to the headspace for a defined time (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile compounds.

-

Injection: Inject a small volume (e.g., 1 µL) of the solvent extract or perform thermal desorption from an SPME fiber into the GC inlet.

-

Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity. A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C).

-

Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention indices to known standards.

-

Quantification: Quantify the amount of β-ocimene by comparing its peak area to that of the internal standard.

Insect Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odor stimulus.

-

Antenna Preparation: Excise the antenna from a live, immobilized insect and mount it between two electrodes containing a conductive solution.[15][16]

-

Stimulus Preparation: Prepare a series of dilutions of synthetic β-ocimene in a solvent like paraffin (B1166041) oil or hexane.[15] Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery: Deliver a puff of purified, humidified air through the pipette, carrying the odorant over the antenna.

-

Signal Recording: Record the resulting depolarization of the antennal neurons as a negative voltage deflection using an amplifier and data acquisition software.[15]

-

Data Analysis: Measure the amplitude of the EAG response for each stimulus concentration and compare it to a solvent control.

Caption: A generalized workflow for investigating the ecological role of β-ocimene.

Conclusion and Future Directions

β-Ocimene is a chemically simple molecule with a remarkably complex and significant ecological role. Its involvement in plant defense, pollinator attraction, and plant-plant communication underscores its importance in shaping community structure and ecosystem function. The methodologies outlined in this guide provide a robust framework for further research into the nuanced functions of this key volatile. Future research should focus on elucidating the specific receptors for β-ocimene in both plants and insects, exploring the synergistic and antagonistic effects of β-ocimene within complex volatile blends, and harnessing this knowledge for the development of sustainable agricultural practices and novel drug discovery pathways inspired by natural chemical signaling. The continued investigation into the ecological significance of β-ocimene promises to yield valuable insights into the intricate chemical conversations that govern the natural world.

References

- 1. researchgate.net [researchgate.net]

- 2. Sustained defense response via volatile signaling and its epigenetic transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of biotic and abiotic stress on the emission of volatile organic compounds by sugar beet plants [plantprotection.pl]

- 5. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

- 6. Emission of Volatile Organic Compounds After Herbivory from Trifolium pratense (L.) Under Laboratory and Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Smells like trouble: β-ocimene primes plant defenses through chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. bg.copernicus.org [bg.copernicus.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploring plant volatile-mediated interactions between native and introduced plants and insects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Potential Therapeutic Properties of Beta-Ocimene Containing Essential Oils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ocimene (B41892), a monoterpene with the chemical formula C10H16, is a naturally occurring volatile organic compound found in a wide variety of plants, including basil, mint, parsley, mangoes, and lavender.[1][2][3] It exists as two stereoisomers, (E)-β-ocimene and (Z)-β-ocimene.[4] This technical guide provides a comprehensive overview of the current scientific understanding of the potential therapeutic properties of this compound, with a focus on its anti-inflammatory, antioxidant, antimicrobial, and neurological effects. The information presented is intended to support researchers and professionals in the field of drug development in their exploration of this compound as a potential lead compound for novel therapeutics.

Antileishmanial and Immunomodulatory Properties

Recent research has highlighted the potent antileishmanial activity of β-ocimene, demonstrating its efficacy against Leishmania amazonensis, the causative agent of leishmaniasis.[5][6] Studies have revealed both direct antiparasitic effects and indirect immunomodulatory mechanisms of action.

Quantitative Data: Antileishmanial and Cytotoxic Activity

The following table summarizes the key quantitative data from in vitro studies on the activity of β-ocimene against Leishmania amazonensis and its cytotoxicity against mammalian cells.

| Parameter | Value (µM) | Target | Reference |

| IC50 | 2.78 | L. amazonensis promastigotes | [5] |

| EC50 | 1.12 | L. amazonensis axenic amastigotes | [5] |

| EC50 | 0.89 | L. amazonensis intra-macrophagic amastigotes | [5] |

| CC50 | 114.5 | RAW 264.7 macrophages | [5] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

1.2.1. In Vitro Antileishmanial Activity Assay

-

Cell Culture: Leishmania amazonensis promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 26°C. Axenic amastigotes are obtained by culturing promastigotes at 32°C in a modified medium.

-

Macrophage Infection: RAW 264.7 macrophages are plated in 96-well plates and infected with L. amazonensis promastigotes at a macrophage-to-parasite ratio of 1:10.

-

Treatment: Infected and uninfected macrophages, as well as parasite cultures, are treated with varying concentrations of β-ocimene (typically ranging from 0.1 to 100 µM) for 72 hours.

-

Quantification:

-

Promastigotes and Axenic Amastigotes: Parasite viability is determined by counting motile parasites using a hemocytometer or by using a resazurin-based viability assay. IC50 and EC50 values are calculated from dose-response curves.

-

Intra-macrophagic Amastigotes: The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining. The infection index is calculated, and the EC50 value is determined.[6]

-

1.2.2. Cytotoxicity Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells are treated with various concentrations of β-ocimene for 72 hours.

-

Quantification: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the CC50 value is calculated.

Signaling Pathway: Immunomodulation in Macrophages

This compound has been shown to modulate the immune response in macrophages infected with Leishmania amazonensis. It promotes a Th1-type immune response, which is crucial for parasite clearance.[5] This involves the increased production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), as well as reactive oxygen species (ROS) and nitric oxide (NO), which are leishmanicidal. Concurrently, β-ocimene reduces the levels of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interleukin-6 (IL-6), which are associated with parasite persistence.[5]

Anti-inflammatory Properties

Several studies suggest that essential oils containing β-ocimene possess anti-inflammatory properties.[1][7] This activity is often attributed to the modulation of key inflammatory mediators.

Quantitative Data

While specific IC50 values for pure β-ocimene are not consistently reported in the literature, studies on essential oils rich in this monoterpene have demonstrated significant anti-inflammatory effects. For instance, an essential oil containing (E)-β-ocimene showed a moderate anti-inflammatory effect on LPS-stimulated macrophages with an IC50 value greater than 50 µg/mL.[6]

Experimental Protocols

2.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of β-ocimene for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

2.2.2. Cytokine Production Assay

-

Cell Culture and Treatment: As described in the NO inhibition assay.

-

Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway: Inhibition of NF-κB Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for β-ocimene is still emerging, it is hypothesized that it may exert its anti-inflammatory effects by interfering with this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[6]

Antioxidant Properties

Essential oils containing β-ocimene have demonstrated antioxidant activities in various in vitro assays.[7] This free radical scavenging ability may contribute to the overall therapeutic potential of β-ocimene.

Quantitative Data

Specific antioxidant capacity values for pure β-ocimene are not widely available. Studies on essential oils often report the collective antioxidant activity of a complex mixture of compounds.

Experimental Protocols

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

-

Procedure: A methanolic solution of DPPH is mixed with various concentrations of the test compound. After a 30-minute incubation in the dark, the absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+).

-

Procedure: The ABTS•+ is generated by reacting ABTS with potassium persulfate. The resulting blue-green solution is diluted to a specific absorbance at 734 nm. The test compound is added, and the decrease in absorbance is measured after a set time. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3.2.3. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

-

Procedure: The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl₃, is mixed with the test compound. The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm. The results are typically expressed as Fe²⁺ equivalents.

Antimicrobial and Antifungal Properties

This compound has been reported to possess antimicrobial and antifungal properties, suggesting its potential use in combating various pathogens.[1][7]

Quantitative Data

Data on the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of pure β-ocimene against specific microbial strains are limited. Studies have often focused on essential oils containing β-ocimene as one of their components.

| Microorganism | Assay | Result | Reference |

| Dermatophytes (Trichophyton spp., Microsporum spp.) | MIC | 0.08 to 0.16 µL/mL (for an essential oil containing 43.6% β-ocimene isomers) | [7] |

| Cryptococcus neoformans | MIC | 0.08 to 0.16 µL/mL (for an essential oil containing 43.6% β-ocimene isomers) | [7] |

Experimental Protocols

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

-

Broth Microdilution Method: Serial dilutions of the test compound are prepared in a 96-well microtiter plate with a suitable broth medium. Each well is inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi). The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

4.2.2. Minimum Lethal Concentration (MLC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

-

Procedure: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plates are incubated, and the MLC is determined as the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Anxiolytic and Sedative Properties

The effects of β-ocimene on the central nervous system are complex and appear to be dose-dependent, with some studies suggesting anxiolytic and sedative effects, while others indicate potential anxiogenic properties.[8][9]

Quantitative Data

Dose-response data for the anxiolytic and sedative effects of pure β-ocimene are not well-established. One study on an essential oil containing β-ocimene showed anxiolytic effects in mice at doses of 25-200 mg/kg in the elevated plus-maze test.[8] Conversely, another study reported that β-ocimene itself induced anxiogenic effects in mice.[9]

Experimental Protocols

5.2.1. Elevated Plus Maze (EPM) Test

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Mice are administered the test compound or vehicle. After a set pre-treatment time, each mouse is placed in the center of the maze, and its behavior is recorded for a specific duration (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are measured. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

5.2.2. Pentobarbital-Induced Sleeping Time Test

-

Procedure: Mice are pre-treated with the test compound or vehicle. After a specified time, a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) is administered intraperitoneally. The latency to the loss of the righting reflex (sleep onset) and the duration of sleep (time until the righting reflex is regained) are recorded. A potentiation of pentobarbital-induced sleep (decreased latency and/or increased duration) suggests a sedative effect.

Conclusion and Future Directions

This compound, a common constituent of many essential oils, exhibits a range of promising therapeutic properties, with the most robust evidence currently supporting its antileishmanial and immunomodulatory activities. Its anti-inflammatory, antioxidant, and antimicrobial effects also warrant further investigation. The conflicting reports on its neurological effects highlight the need for more detailed dose-response studies to elucidate its true impact on the central nervous system.

For drug development professionals, β-ocimene represents an interesting natural scaffold. Future research should focus on:

-

Isolation and purification of pure β-ocimene isomers to accurately assess their individual biological activities and eliminate the confounding effects of other components in essential oils.

-

Comprehensive in vivo studies to validate the in vitro findings and evaluate the pharmacokinetic and pharmacodynamic profiles of β-ocimene.

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by β-ocimene for each of its therapeutic effects.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of β-ocimene.

By addressing these research gaps, the full therapeutic potential of β-ocimene can be unlocked, potentially leading to the development of new and effective treatments for a variety of diseases.

References

- 1. (E)-beta-ocimene, 3779-61-1 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Antifungal Activity of Limonene against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and Antileishmanial Effects of the Monoterpene β-Ocimene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Antifungal Activity of Limonene against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]

beta-Ocimene as a precursor in the synthesis of other terpenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Beta-ocimene (B41892), an acyclic monoterpene with a characteristic sweet, herbaceous aroma, is a readily available and versatile starting material for the synthesis of a variety of other terpenes. Its conjugated double bond system makes it an excellent candidate for several chemical transformations, including isomerizations and cycloaddition reactions. This guide provides a comprehensive overview of the use of this compound as a precursor in terpene synthesis, detailing key reactions, experimental protocols, and quantitative data.

Isomerization of this compound to Allo-ocimene

One of the most fundamental transformations of this compound is its isomerization to allo-ocimene (2,6-dimethyl-2,4,6-octatriene), a terpene valued in the fragrance industry. This conversion is typically achieved through thermal or photochemical means.

Thermal Isomerization

The thermal isomerization of (Z)-β-ocimene to allo-ocimene proceeds via a[1][2]-hydrogen shift, a type of pericyclic reaction. This transformation is stereospecific and occurs through a concerted mechanism involving a six-membered cyclic transition state.[3][4][5]

Logical Relationship of Thermal Isomerization

Caption: Thermal isomerization of (Z)-β-ocimene to allo-ocimene.

Experimental Protocol: Thermal Isomerization of (Z)-β-Ocimene

-

Materials:

-

(Z)-β-Ocimene (mixture of isomers can be used, but separation of allo-ocimene will be required)

-

Inert solvent (e.g., decalin, diphenyl ether) - optional, for solution-phase pyrolysis

-

Inert atmosphere (Nitrogen or Argon)

-

-

Apparatus:

-

Pyrolysis apparatus (e.g., a tube furnace or a flask equipped with a reflux condenser for high-boiling solvents)

-

Distillation setup for purification

-

-

Procedure:

-

The isomerization can be carried out in either the gas or liquid phase. For gas-phase pyrolysis, (Z)-β-ocimene is passed through a heated tube under an inert atmosphere.

-

For liquid-phase isomerization, (Z)-β-ocimene is heated in a high-boiling inert solvent or neat under an inert atmosphere.

-

Temperatures for the thermal isomerization are typically in the range of 150-250 °C. The exact temperature and reaction time will influence the conversion and the formation of byproducts. Shorter residence times at higher temperatures are often preferred to minimize side reactions.

-

The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of β-ocimene to allo-ocimene.

-

Upon completion, the resulting mixture is cooled.

-

-

Purification:

-

The allo-ocimene can be separated from unreacted β-ocimene and any byproducts by fractional distillation under reduced pressure. The boiling points of the isomers are close, so a column with high theoretical plates is recommended for efficient separation.

-

-

Quantitative Data:

-

Yields are dependent on the specific conditions, but reports suggest that significant conversion to allo-ocimene can be achieved.

-

| Starting Material | Product | Reaction Type | Conditions | Yield | Reference |

| (Z)-β-Ocimene | Allo-ocimene | Thermal Isomerization | 150-250 °C | Variable | [3][4][5] |

Diels-Alder Reactions of this compound

The conjugated diene system in β-ocimene makes it a suitable substrate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings. This [4+2] cycloaddition reaction with a dienophile can lead to a variety of complex terpene structures.

Experimental Workflow for Diels-Alder Reaction

Caption: General workflow for a Diels-Alder reaction with β-ocimene.

Experimental Protocol: Diels-Alder Reaction of β-Ocimene with Maleic Anhydride (B1165640)

-

Materials:

-

β-Ocimene (mixture of isomers can be used)

-

Maleic anhydride

-

Anhydrous solvent (e.g., toluene, xylene, or diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Apparatus:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride in the chosen anhydrous solvent.

-

Add β-ocimene to the solution. The molar ratio of β-ocimene to maleic anhydride is typically 1:1 or with a slight excess of one reactant.

-

Heat the reaction mixture to reflux under an inert atmosphere with stirring. The reaction temperature and time will depend on the solvent and the specific dienophile used. For maleic anhydride in toluene, refluxing for several hours is common.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

The Diels-Alder adduct may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

-

-

Quantitative Data:

-

Yields for Diels-Alder reactions are generally good, but will vary depending on the dienophile and reaction conditions.

-

| Diene | Dienophile | Product | Reaction Type | Conditions | Yield |

| β-Ocimene | Maleic Anhydride | Cycloadduct | Diels-Alder | Reflux in Toluene | Moderate to High |

Synthesis of Other Terpenes and Derivatives

While direct, well-documented protocols for the synthesis of terpenes like cosmene (B1231485) from β-ocimene are scarce in readily available literature, the chemical functionalities of β-ocimene allow for theoretical pathways to a range of other terpenes. These transformations often involve multi-step syntheses.

Potential Synthesis of Cosmene

Cosmene (2,6-dimethyl-1,3,5,7-octatetraene) is a tetra-unsaturated acyclic monoterpene. A plausible, though not explicitly documented, synthetic route from β-ocimene could involve an allylic oxidation followed by dehydration.

Hypothetical Pathway to Cosmene

Caption: A hypothetical synthetic route from β-ocimene to cosmene.

This proposed pathway would require experimental validation to establish optimal conditions and yields.

Characterization of Products

The products of these synthetic transformations are typically characterized using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify components in a mixture by comparing their mass spectra and retention times with known standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized terpenes.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

This compound serves as a valuable and reactive precursor for the synthesis of other terpenes, notably its isomer allo-ocimene and various cycloadducts via the Diels-Alder reaction. The experimental protocols provided in this guide offer a foundation for researchers to explore these transformations. Further investigation into novel catalytic systems and reaction conditions can expand the synthetic utility of β-ocimene, paving the way for the efficient production of a wider range of valuable terpene compounds for the pharmaceutical, flavor, and fragrance industries.

References

Methodological & Application

Topic: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Beta-Ocimene

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract